molecular formula C25H28N2O6 B2397012 (2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIc acid CAS No. 1253790-74-7

(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIc acid

Cat. No. B2397012
CAS RN: 1253790-74-7
M. Wt: 452.507
InChI Key: FJEXPICLVWOJSE-QVKFZJNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIc acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. It is a type of amino acid derivative that has a unique chemical structure, making it an attractive target for researchers looking to develop new drugs and therapies.

Scientific Research Applications

Building Blocks for Peptidomimetics and Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the biological activity of peptides but with enhanced stability, bioavailability, and specificity. The compound's utility stems from its ability to introduce conformational constraints and stereochemical complexity into peptide chains, which is critical for developing therapeutics with improved pharmacokinetic properties.

Synthesis of Unnatural Amino Acids and Peptides

The compound is instrumental in the synthesis of unnatural amino acids, which are incorporated into peptides for various research applications. These applications range from studying protein-protein interactions to the development of novel therapeutics. The ability to incorporate unnatural amino acids allows for the exploration of new physicochemical properties and biological activities that are not possible with natural amino acids alone.

Solid-Phase Peptide Synthesis

It is also used in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the way peptides are synthesized. SPPS allows for the rapid assembly of peptide chains with high purity and efficiency. The compound's protective groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), are pivotal for the stepwise addition of amino acids in the SPPS process, ensuring that the peptide chain grows in a controlled and predictable manner.

Research on Peptide Structure and Function

Research involving this compound contributes to our understanding of peptide structure and function. By synthesizing peptides with unnatural amino acids, scientists can probe the structural requirements for biological activity, stability, and interaction with other biomolecules. This research has implications for the design of peptide-based drugs, vaccines, and diagnostic tools.

References

  • Bissyris et al., 2005: Discusses the synthesis of peptidomimetics using unnatural amino acids.
  • Machetti et al., 2004: Explores the preparation of conformationally constrained amino acids for peptide synthesis.
  • Tressler & Zondlo, 2014: Demonstrates the use of perfluorinated amino acids in peptides for NMR studies.
  • Temperini et al., 2020: Describes the synthesis of protected diaminopropanoic acid derivatives for peptide synthesis.

properties

IUPAC Name

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEXPICLVWOJSE-QVKFZJNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIc acid

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